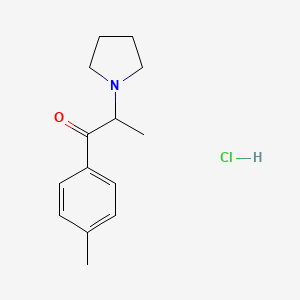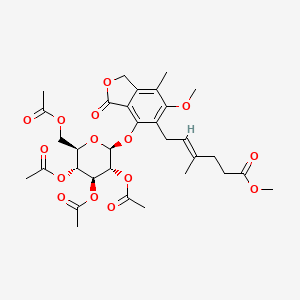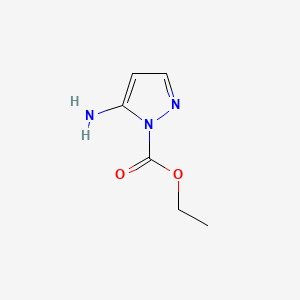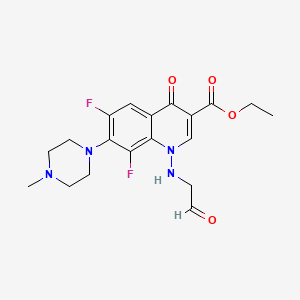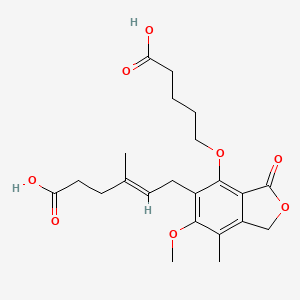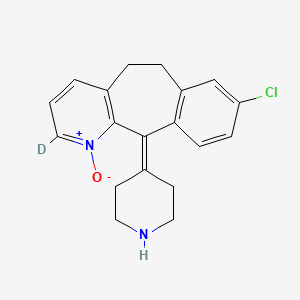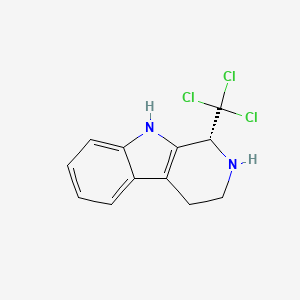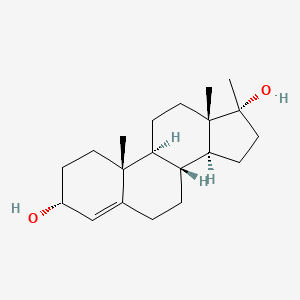
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol
Descripción general
Descripción
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol, also known as Methyl-1-AD, is a synthetic androgenic-anabolic steroid (AAS) that has been used in scientific research for its potential therapeutic applications. It was first synthesized in the 1960s and has since been studied for its effects on muscle growth, bone density, and overall physical performance.
Aplicaciones Científicas De Investigación
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol has been studied for its potential therapeutic applications, particularly in the treatment of muscle wasting and osteoporosis. It has also been investigated for its effects on physical performance, such as strength and endurance. In addition, (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol has been used as a research tool to better understand the mechanisms of androgen action in the body.
Mecanismo De Acción
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol acts as an androgen receptor agonist, meaning it binds to and activates the androgen receptor in the body. This leads to increased protein synthesis and muscle growth, as well as increased bone density. (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol also has anabolic effects, meaning it promotes the growth of tissues such as muscle and bone.
Efectos Bioquímicos Y Fisiológicos
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol has been shown to increase muscle mass and strength in animal studies. It has also been found to increase bone density and improve bone health. (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol has been shown to have anabolic effects on the body, leading to increased protein synthesis and tissue growth. However, it can also have negative effects on cholesterol levels and liver function, particularly at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is a useful tool for scientific research, particularly in the study of androgen action in the body. It has been used to investigate the effects of androgens on muscle growth, bone density, and physical performance. However, its use in lab experiments is limited by its potential negative effects on cholesterol levels and liver function, as well as its high cost and complex synthesis method.
Direcciones Futuras
Future research on (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol could focus on its potential therapeutic applications, particularly in the treatment of muscle wasting and osteoporosis. It could also investigate the effects of (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol on other tissues and systems in the body, such as the cardiovascular system and the immune system. Additionally, research could focus on developing new and improved synthesis methods for (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol to make it more accessible for scientific research.
Métodos De Síntesis
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is synthesized through a series of chemical reactions involving testosterone and other compounds. The process involves the use of various reagents and solvents, and the final product is purified through several steps to ensure its purity and potency. The synthesis method for (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol is complex and requires specialized knowledge and equipment.
Propiedades
IUPAC Name |
(3R,8R,9S,10R,13S,14S,17R)-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3/t14-,15-,16+,17+,18+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUOCVTVOYWNJC-LFGUEBOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857996 | |
| Record name | (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |
CAS RN |
897950-19-5 | |
| Record name | (3alpha,17alpha)-17-Methylandrost-4-ene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




